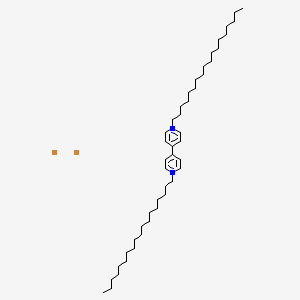

4,4'-Bipyridinium, 1,1'-dioctadecyl-, dibromide

Description

The exact mass of the compound 4,4'-Bipyridinium, 1,1'-dioctadecyl-, dibromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,4'-Bipyridinium, 1,1'-dioctadecyl-, dibromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Bipyridinium, 1,1'-dioctadecyl-, dibromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-octadecyl-4-(1-octadecylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H82N2.2BrH/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-47-41-35-45(36-42-47)46-37-43-48(44-38-46)40-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h35-38,41-44H,3-34,39-40H2,1-2H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYWCRSQIYYNGG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCCCCCCCCCCC.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H82Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80463230 | |

| Record name | Octadecyl viologen dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

823.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90179-58-1 | |

| Record name | Octadecyl viologen dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Dioctadecyl-4,4'-bipyridinium dibromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Unveiling the Molecular Workhorse, Dioctadecyl Viologen

An In-depth Technical Guide to the Basic Properties of 4,4'-Bipyridinium, 1,1'-dioctadecyl-, dibromide

Within the vast landscape of functional organic molecules, the viologens—a class of 1,1′-disubstituted-4,4′-bipyridinium salts—stand out for their remarkable redox activity, stability, and structural versatility.[1][2] This guide focuses on a particularly intriguing member of this family: 4,4'-Bipyridinium, 1,1'-dioctadecyl-, dibromide, commonly referred to as Octadecyl Viologen or Dioctadecyl Viologen. The defining characteristic of this molecule is its pronounced amphiphilic nature, stemming from the marriage of a hydrophilic, positively charged bipyridinium core with two long, hydrophobic octadecyl (C18) alkyl chains.

This unique architecture imparts a set of basic properties that make it a compelling subject for researchers in materials science, electrochemistry, and notably, drug development. Its ability to undergo reversible electron transfer processes, coupled with its tendency to self-assemble into ordered structures in aqueous environments, opens up applications ranging from electron mediation in biocatalysis to the construction of novel drug delivery vehicles.[3][4][5] This document serves as a technical primer, exploring the fundamental physicochemical and electrochemical properties of dioctadecyl viologen, providing both theoretical understanding and practical methodologies for its characterization and use.

Core Physicochemical & Structural Properties

The foundational properties of a molecule dictate its behavior and potential applications. Dioctadecyl viologen is a quaternary ammonium salt, typically appearing as a yellow powder or solid.[6][7] Its structure is characterized by the planar, electron-deficient 4,4'-bipyridinium core, which is N-substituted at both nitrogen atoms with 18-carbon alkyl chains. This dual-chain substitution is critical, as it renders the molecule highly amphiphilic, a property not seen in simpler, short-chain viologens like methyl viologen.

| Property | Value | Source(s) |

| Synonyms | Octadecyl viologen dibromide, Dioctadecyl Viologen | [6][8] |

| CAS Number | 90179-58-1 | [6][8] |

| Molecular Formula | C₄₆H₈₂Br₂N₂ | [6] |

| Molecular Weight | 822.96 g/mol | [6][8] |

| Appearance | Yellow powder or solid | [6][7] |

| Melting Point | 210-220 °C (with decomposition) | [6][7] |

| Solubility | Soluble in organic solvents; forms aggregates/micelles in aqueous solutions | [3][6] |

| Storage | Room temperature, stable under normal conditions | [7] |

The Heart of Functionality: Redox Behavior

The hallmark of all viologens is their well-defined and reversible electrochemical activity.[9] The bipyridinium core can exist in three distinct, interconvertible redox states, which are often accompanied by dramatic color changes.[10][11][12]

-

Dication (V²⁺): The stable, oxidized state. In this form, dioctadecyl viologen is typically yellow in solid form and colorless or pale yellow in solution. It is an excellent electron acceptor.

-

Radical Cation (V•⁺): Upon accepting a single electron, the dication is reduced to a stable radical cation. This species is intensely colored, usually a deep blue or violet, due to strong absorption in the visible spectrum.[9] The stability of this radical is a key feature of viologen chemistry.

-

Neutral (V⁰): The radical cation can accept a second electron to form the fully reduced, neutral species. This state is often less stable and may be water-insoluble, a critical consideration in aqueous applications.[4]

This two-step, single-electron transfer process is the basis for its utility as a redox indicator and an electron shuttle in various chemical and biological systems.[4][13] The precise redox potentials can be influenced by the molecular environment, including the solvent and the presence of counter-ions.[14][15]

Caption: Reversible two-step redox cycle of viologens.

Amphiphilicity and Supramolecular Self-Assembly

The defining feature of dioctadecyl viologen is its amphiphilicity, driven by the two long C18 tails. In aqueous media, these hydrophobic chains avoid contact with water, leading the molecules to spontaneously organize into supramolecular structures such as micelles or vesicles.[3] This behavior is analogous to that of phospholipids, the building blocks of cell membranes.

This self-assembly is not merely a solubility phenomenon; it is a pathway to creating functional nano-architectures.[16][17][18] For drug development professionals, this is a critical property. The hydrophobic core of these assemblies can serve as a reservoir for poorly water-soluble drug molecules, while the cationic surface can interact with biological membranes or be used for electrostatic loading of anionic drugs.[19] The formation and stability of these structures can be influenced by concentration, temperature, and the ionic strength of the medium.

Caption: Amphiphilic self-assembly into a micellar structure.

Experimental Protocols & Characterization

Verifying the identity and properties of dioctadecyl viologen requires standard analytical techniques. The causality behind choosing these methods lies in their ability to probe the molecule's distinct structural and electronic features.

General Synthesis Protocol (Illustrative)

The synthesis of viologens is typically a straightforward Sₙ2 reaction.[10] This protocol is a conceptual illustration of this common method.

Objective: To synthesize 1,1'-dioctadecyl-4,4'-bipyridinium dibromide via N-alkylation.

Methodology:

-

Reactant Preparation: Dissolve 1.0 equivalent of 4,4'-bipyridine in a suitable high-boiling point solvent (e.g., acetonitrile or DMF) in a round-bottom flask equipped with a reflux condenser.

-

Alkylation: Add a slight excess (e.g., 2.2 equivalents) of 1-bromooctadecane to the solution. The excess ensures complete di-substitution.

-

Reaction: Heat the mixture to reflux and maintain for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions. The product will often precipitate out of the solution as it forms.

-

Isolation: After cooling to room temperature, collect the precipitate by vacuum filtration.

-

Purification: Wash the collected solid extensively with a solvent in which the reactants are soluble but the product is not (e.g., diethyl ether or acetone) to remove unreacted starting materials. Further purification can be achieved by recrystallization if necessary.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, FT-IR, and elemental analysis.

Electrochemical Characterization: Cyclic Voltammetry (CV)

CV is the most powerful technique for probing the redox behavior of viologens.[20][21] It provides direct information on the redox potentials and reversibility of the electron transfer events.

Objective: To determine the redox potentials of the V²⁺/V•⁺ and V•⁺/V⁰ couples.

Caption: Standard workflow for Cyclic Voltammetry analysis.

Interpreting the Results:

-

A typical voltammogram will show two distinct, reversible reduction waves corresponding to the two single-electron transfer steps.

-

The potential at which these peaks occur provides the formal redox potential (E⁰') for each step.

-

The separation between the cathodic (reduction) and anodic (oxidation) peaks for a given couple gives an indication of the electrochemical reversibility. For a truly reversible one-electron process, this separation is theoretically ~59 mV.

Applications in a Research & Development Context

The unique properties of dioctadecyl viologen make it a versatile tool for scientists.

-

Membrane Probes & Mimics: Due to its amphiphilic nature, it can be incorporated into lipid bilayers to study membrane structure and electron transport across membranes.[5] Its redox-induced color change can be used to visually report on local environmental changes.

-

Electron Transfer Mediation: Like other viologens, it can act as an electron shuttle between an electrode and a redox enzyme, a critical function in the development of biosensors and biocatalytic systems.[4][21]

-

Drug Delivery Systems: Vesicles or micelles formed from dioctadecyl viologen can encapsulate therapeutic agents.[19] The cationic surface can facilitate binding to negatively charged cell surfaces, and the redox activity could potentially be harnessed as a trigger for controlled drug release. For example, a localized reducing environment could alter the charge of the viologen core, destabilizing the vesicle and releasing its cargo.[19]

-

Electrochromic Materials: The reversible color change upon reduction makes it a candidate for electrochromic devices, such as smart windows or low-power displays, where applying a voltage induces a color change.[10][11]

Safety & Handling

1,1'-Dioctadecyl-4,4'-bipyridinium dibromide is classified as an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder. It is considered stable under normal storage conditions and is incompatible with strong oxidizing agents.[7]

Conclusion

4,4'-Bipyridinium, 1,1'-dioctadecyl-, dibromide is more than just another viologen derivative. Its defining characteristic—a pronounced amphiphilicity—endows it with the ability to self-assemble into organized supramolecular structures, bridging the gap between molecular electronics and soft matter. For researchers and drug development professionals, its combination of reversible redox activity, environmental sensitivity, and membrane-mimetic behavior makes it a powerful molecular tool. Understanding these fundamental properties is the key to unlocking its full potential in designing next-generation sensors, catalytic systems, and advanced therapeutic delivery platforms.

References

- Sullivan, P. T. (n.d.). Viologen Hydrothermal Synthesis and Structure-Property Relationships for Redox Flow Battery Optimization. ChemRxiv.

- ResearchGate. (n.d.). Integration of Functional Groups to Enhance the Solubility and Stability of Viologen in Aqueous Organic Redox Flow Batteries.

- ResearchGate. (n.d.). Viologen Hydrothermal Synthesis and Structure–Property Relationships for Redox Flow Battery Optimization.

- Chem-Impex. (n.d.). 1,1'-Dioctadecyl-4,4'-bipyridinium dibromide.

- Journal of Materials Chemistry A. (n.d.). Viologens: a versatile organic molecule for energy storage applications. RSC Publishing.

- Monk, P. M. S., et al. (n.d.). Viologen-Based Electrochromic Materials: From Small Molecules, Polymers and Composites to Their Applications. PubMed Central.

- Sigma-Aldrich. (n.d.). 1,1′-Dioctadecyl-4,4′-bipyridinium dibromide 97%.

- Santa Cruz Biotechnology. (n.d.). 1,1′-Dioctadecyl-4,4′-bipyridinium dibromide.

- ResearchGate. (n.d.). Electrochemical properties of an amphiphilic viologen in differently charged micelles.

- ResearchGate. (n.d.). (a) Design of amphiphilic molecules with a viologen-based zwitterionic....

- Schroeder Group. (2021). Reversible Switching of Molecular Conductance in Viologens is Controlled by the Electrochemical Environment.

- ChemicalBook. (n.d.). 1 1'-DIOCTADECYL-4 4'-BIPYRIDINIUM.

- Mortimer, R. J., et al. (n.d.). Re-assessing viologens for modern bio-electrocatalysis. PMC - NIH.

- Bystron, T., et al. (2021). Redox Property Tuning in Bipyridinium Salts. Frontiers.

- MDPI. (n.d.). Viologen-Based Electrochromic Materials: From Small Molecules, Polymers and Composites to Their Applications.

- Knowles, T. J., et al. (n.d.). Amphiphilic Copolymers and Their Role in the Study of Membrane Proteins. PMC - NIH.

- Michaelis, L. (n.d.). The viologen indicators. Semantic Scholar.

- D'Avino, G., et al. (n.d.). Reversible Self‐assembly of a Viologen‐based Supramolecular Gel Network under Electrochemical Control. NIH.

- ResearchGate. (n.d.). Redox of Viologen for Powering and Coloring.

- ResearchGate. (n.d.). The three interchangeable redox states of viologen.

- Bird, C. L., & Kuhn, A. T. (1981). Electrochemistry of the viologens. Chemical Society Reviews.

- Ayaşlıgil, Ş., & Koyuncu, S. (2023). Synthesis and Characterization of Cross-linkable Viologen Derivatives. ResearchGate.

- Li, W., et al. (n.d.). Applications of Viologens in Organic and Inorganic Discoloration Materials. PubMed.

- Loman, D. C., et al. (2023). Electrostatic Loading and Photoredox-Accelerated Release of Antibiotics from Oligoviologen-Crosslinked Hydrogels Using Red Light. PMC - NIH.

- Claesson, E., et al. (n.d.). Polyviologen synthesis by self-assembly assisted grafting. RSC Publishing.

- Maynooth University. (2018). Electrochemistry of viologens at polypyrrole doped with sulfonated β–cyclodextrin.

Sources

- 1. Viologens: a versatile organic molecule for energy storage applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 2. Applications of Viologens in Organic and Inorganic Discoloration Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Re-assessing viologens for modern bio-electrocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amphiphilic Copolymers and Their Role in the Study of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. 1 1'-DIOCTADECYL-4 4'-BIPYRIDINIUM | 90179-58-1 [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. Viologen-Based Electrochromic Materials: From Small Molecules, Polymers and Composites to Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Viologen-Based Electrochromic Materials: From Small Molecules, Polymers and Composites to Their Applications | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]

- 15. Frontiers | Redox Property Tuning in Bipyridinium Salts [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Reversible Self‐assembly of a Viologen‐based Supramolecular Gel Network under Electrochemical Control - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Polyviologen synthesis by self-assembly assisted grafting - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Electrostatic Loading and Photoredox-Accelerated Release of Antibiotics from Oligoviologen-Crosslinked Hydrogels Using Red Light - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Electrochemistry of the viologens - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 21. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

An In-Depth Technical Guide to Octadecyl Viologen Dibromide: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of octadecyl viologen dibromide, also known as 1,1'-dioctadecyl-4,4'-bipyridinium dibromide. We will delve into its unique chemical structure, explore its physicochemical properties, and detail its diverse applications, with a particular focus on its relevance in research and drug development. This document is designed to be a practical resource, offering not just theoretical knowledge but also actionable insights and detailed experimental protocols.

Unveiling the Molecular Architecture: The Chemical Structure of Octadecyl Viologen Dibromide

Octadecyl viologen dibromide belongs to the viologen family, a class of organic compounds characterized by a 4,4'-bipyridinium core.[1] The defining feature of this particular derivative is the presence of two long octadecyl (C18) alkyl chains attached to the nitrogen atoms of the pyridine rings. This symmetrical substitution results in an amphiphilic molecule with a distinct charge distribution. The 4,4'-bipyridinium core is positively charged and thus hydrophilic, while the two octadecyl chains are nonpolar and hydrophobic.[1] The dicationic nature of the bipyridinium core is balanced by two bromide counter-ions, leading to the full chemical name: 1,1'-dioctadecyl-4,4'-bipyridinium dibromide.[1]

Key Structural Features:

-

Cationic Headgroup: The 4,4'-bipyridinium core provides two permanent positive charges.

-

Hydrophobic Tails: Two C18 alkyl chains confer significant lipophilicity.

-

Amphiphilicity: The combination of a polar headgroup and nonpolar tails allows for unique interfacial behavior.

-

Counter-ions: Two bromide anions neutralize the positive charges of the bipyridinium core.

Caption: Synthesis of Octadecyl Viologen Dibromide.

Detailed Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 4,4'-bipyridine in a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF).

-

Addition of Alkyl Halide: Add a stoichiometric excess (at least 2.2 equivalents) of 1-bromooctadecane to the solution. The excess ensures complete di-alkylation of the bipyridine.

-

Reaction Conditions: Heat the reaction mixture to a temperature of 100-120 °C and maintain it under reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: After the reaction is complete (typically after 24-48 hours), allow the mixture to cool to room temperature. The product, being a salt, will often precipitate out of the solvent.

-

Purification: Collect the precipitate by vacuum filtration. Wash the solid product with a solvent in which the product is sparingly soluble but the starting materials are soluble (e.g., diethyl ether or acetone) to remove any unreacted starting materials.

-

Drying: Dry the purified octadecyl viologen dibromide under vacuum to obtain a fine powder.

-

Characterization: Confirm the identity and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The Redox Heart of the Molecule: Electrochemical Properties and Applications

A hallmark of viologens is their rich electrochemistry. They can undergo two sequential one-electron reductions, forming a stable radical cation (V⁺˙) and a neutral species (V⁰).

Redox Reactions:

V²⁺ (dication, colorless/pale yellow) + e⁻ ⇌ V⁺˙ (radical cation, intensely colored) V⁺˙ + e⁻ ⇌ V⁰ (neutral, often colored)

The formal redox potential of these transitions is a critical parameter that dictates their application. This potential is highly sensitive to the molecular environment, including the solvent, the nature of the counter-ion, and the presence of organized assemblies like micelles or monolayers.

Caption: Redox states of viologens.

Application as a Redox Indicator and Electron Mediator

The distinct color change upon reduction makes viologens excellent redox indicators. Due to its amphiphilic nature, octadecyl viologen dibromide can be localized at interfaces, such as lipid membranes or electrode surfaces, allowing for the probing of redox events in these specific microenvironments.

In the field of biocatalysis, viologens can act as electron mediators, shuttling electrons between an electrode and the active site of a redox enzyme. [1][2][3]This is particularly valuable for replacing natural cofactors like NAD(P)H, which can be expensive and unstable. [1]The long alkyl chains of octadecyl viologen dibromide can facilitate its interaction with membrane-bound enzymes.

Experimental Protocol: Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is a powerful technique to characterize the redox properties of octadecyl viologen dibromide.

-

Solution Preparation: Prepare a solution of octadecyl viologen dibromide (typically 1-5 mM) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile or a buffered aqueous solution).

-

Electrochemical Cell Setup: Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

CV Measurement: Scan the potential from an initial value where no reaction occurs to a potential sufficiently negative to observe the two reduction peaks, and then reverse the scan to observe the corresponding oxidation peaks.

-

Data Analysis: From the resulting voltammogram, determine the half-wave potentials (E₁/₂) for both redox couples, which provide an estimate of the formal redox potentials. The peak separation (ΔEp) can give insights into the reversibility of the electron transfer process.

Harnessing Amphiphilicity: Applications in Drug Delivery and Membrane Research

The amphiphilic character of octadecyl viologen dibromide is central to its applications in drug delivery and membrane science. Its ability to self-assemble and interact with lipid bilayers opens up possibilities for creating novel drug delivery systems and for studying membrane phenomena.

Potential in Drug Delivery Systems

Cationic amphiphiles are known to interact with negatively charged cell membranes, which can be exploited for drug delivery. Octadecyl viologen dibromide can be incorporated into liposomes or other nanoparticle formulations to:

-

Enhance Drug Encapsulation: Its amphiphilic nature can help to stabilize the lipid bilayer of liposomes.

-

Facilitate Cellular Uptake: The positive charge can promote interaction with and subsequent uptake by cells.

-

Triggered Drug Release: The redox activity of the viologen core could potentially be used as a trigger for drug release in response to specific redox environments within the body.

Experimental Protocol: Preparation of Viologen-Containing Liposomes by Thin-Film Hydration

-

Lipid Film Formation: Dissolve a mixture of lipids (e.g., phosphatidylcholine and cholesterol) and octadecyl viologen dibromide in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

-

Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.

-

Hydration: Hydrate the lipid film with an aqueous buffer solution (which can contain a hydrophilic drug to be encapsulated) by gentle rotation at a temperature above the phase transition temperature of the lipids.

-

Vesicle Formation: The hydration process leads to the spontaneous formation of multilamellar vesicles (MLVs).

-

Size Reduction (Optional): To obtain smaller, more uniform unilamellar vesicles (SUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.

-

Purification: Remove any unencapsulated drug by dialysis or size exclusion chromatography.

-

Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

Probing Biological Membranes

The interaction of amphiphilic molecules with lipid bilayers is a fundamental area of research. [4]Octadecyl viologen dibromide can serve as a molecular probe to study:

-

Membrane Fluidity and Order: The insertion of the bulky viologen headgroup and long alkyl chains into a lipid membrane can perturb its structure, and these changes can be monitored by techniques like fluorescence spectroscopy or NMR.

-

Membrane Potential: While not a direct voltage-sensitive dye in the traditional sense, its redox state can be influenced by the transmembrane potential, and this property could be explored for indirect measurements.

-

Electron Transport Across Membranes: Its ability to act as an electron shuttle can be utilized to study electron transport processes across biological and artificial membranes.

At the Nanoscale: Self-Assembled Monolayers and Surface Characterization

The amphiphilic nature of octadecyl viologen dibromide allows it to form highly ordered self-assembled monolayers (SAMs) on various substrates, particularly on gold surfaces. This property is of great interest in the fields of nanoscience and molecular electronics.

Experimental Protocol: Preparation of Self-Assembled Monolayers on Gold

-

Substrate Preparation: Use a clean gold substrate (e.g., a gold-coated silicon wafer or a gold electrode). The cleanliness of the substrate is critical for the formation of a high-quality SAM.

-

Thiol Solution Preparation: While octadecyl viologen itself does not have a thiol group for direct covalent bonding to gold, it can be co-adsorbed with alkanethiols or modified to include a thiol anchor. For physisorption, a dilute solution (e.g., 1 mM) in a suitable solvent like ethanol can be used.

-

Immersion: Immerse the gold substrate in the solution and leave it undisturbed for a period of several hours to 24 hours to allow for the self-assembly process to reach equilibrium.

-

Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with the pure solvent to remove any non-adsorbed molecules.

-

Drying: Dry the substrate under a gentle stream of inert gas (e.g., nitrogen).

Characterization of SAMs:

-

Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM): These high-resolution imaging techniques can be used to visualize the topography and molecular arrangement of the SAM on the substrate surface. [5]* Contact Angle Measurements: The hydrophobicity or hydrophilicity of the SAM-coated surface can be assessed by measuring the contact angle of a water droplet.

-

Electrochemical Methods: Cyclic voltammetry can be used to study the redox behavior of the viologen units within the monolayer.

Safety and Handling

Octadecyl viologen dibromide, like other viologens, should be handled with care. It is important to consult the Safety Data Sheet (SDS) before use.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of waste in accordance with local regulations.

Conclusion and Future Perspectives

Octadecyl viologen dibromide is a versatile molecule with a rich chemistry stemming from its unique amphiphilic and redox-active nature. Its applications span from fundamental studies of electron transfer and membrane interactions to the development of novel drug delivery systems and nanoscale electronic components. For researchers in drug development, its potential to interact with cell membranes and act as a redox-sensitive component offers exciting avenues for creating targeted and responsive therapeutic platforms. Further research into tailoring its structure, for example, by modifying the alkyl chain length or the counter-ions, will undoubtedly lead to the discovery of new functionalities and applications.

References

-

Re-assessing viologens for modern bio-electrocatalysis. (2021). Chemical Science. Retrieved from [Link]

-

Cyclic Voltammetry. (n.d.). California State University, Northridge. Retrieved from [Link]

-

Bio-electrocatalytic Alkene Reduction Using Ene-Reductases with Methyl Viologen as Electron Mediator. (2024). ChemBioChem. Retrieved from [Link]

-

Bio-electrocatalytic Alkene Reduction Using Ene-Reductases with Methyl Viologen as Electron Mediator. (2024). PubMed. Retrieved from [Link]

-

Structural investigation of interactions between halogenated flavonoids and the lipid membrane along with their role as cytotoxic agents. (2024). Scientific Reports. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Ethyl viologen dibromide as a novel dual redox shuttle for supercapacitors. (2016). Journal of Materials Chemistry A. Retrieved from [Link]

-

Protocol for live imaging of intracellular nanoscale structures using atomic force microscopy with nanoneedle probes. (2023). STAR Protocols. Retrieved from [Link]

-

Quinoid-viologen conjugates: redox properties and host-guest complex with cucurbiturils. (2022). eScholarship, University of California. Retrieved from [Link]

-

Synthesis of 4,4′-Bipyridines via a Simple Dimerization Procedure. (2010). The Journal of Organic Chemistry. Retrieved from [Link]

-

Density-Based Descriptors of Redox Reactions Involving Transition Metal Compounds as a Reality-Anchored Framework: A Perspective. (2022). Molecules. Retrieved from [Link]

-

Innovative Approaches to Enhancing the Biomedical Properties of Liposomes. (2024). Molecules. Retrieved from [Link]

-

Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. (2023). protocols.io. Retrieved from [Link]

-

(a) Cyclic voltammogram of 10 mm methyl viologen in 0.1 m aqueous KCl... (n.d.). ResearchGate. Retrieved from [Link]

-

Interactions of Linear Analogues of Battacin with Negatively Charged Lipid Membranes. (2021). International Journal of Molecular Sciences. Retrieved from [Link]

-

Viologen Radical Stabilization by Molecular Spectators for Aqueous Organic Redox Flow Battery. (2021). ResearchGate. Retrieved from [Link]

-

Cyclic Voltammetry and Computational Chemistry Studies on the Evaluation of the Redox Behavior of Parabens and other Analogues. (2015). Journal of the Brazilian Chemical Society. Retrieved from [Link]

-

Development of a liposome microbicide formulation for vaginal delivery of octylglycerol for HIV prevention. (2012). Journal of Controlled Release. Retrieved from [Link]

-

Drug interactions with lipid membranes. (2006). University of Bristol Research Portal. Retrieved from [Link]

-

Ensemble expérimental STM/AFM (Scanning Tunneling Microscopy / Atomic Force Microscope) ultra-vide. (2005). CNRS Images. Retrieved from [Link]

-

Complexation Between Viologens and Some Macrocyclic Molecules: A Cyclic Voltammetry Study. (2018). Jordan Journal of Chemistry. Retrieved from [Link]

-

Drug Loaded Liposomes Injections to Larval Macrophages | Protocol Preview. (2022). YouTube. Retrieved from [Link]

-

Redox behaviour of some asymmetrically substituted viologens and an alkyl bridged bis-viologen in non-aqueous solvents: a voltammetric and spectroscopic investigation. (2015). Dalton Transactions. Retrieved from [Link]

-

Experimental Methods to Study the Mechanisms of Interaction of Lipid Membranes with Low-Molecular-Weight Drugs. (2022). International Journal of Molecular Sciences. Retrieved from [Link]

-

Studies of drug-lipid interactions. (2012). Imperial College London. Retrieved from [Link]

-

Reversible Switching of Molecular Conductance in Viologens is Controlled by the Electrochemical Environment. (2021). The Journal of Physical Chemistry C. Retrieved from [Link]

-

A Total Organic Aqueous Redox Flow Battery Employing a Low Cost and Sustainable Methyl Viologen Anolyte and 4-HO-TEMPO Catholyte. (2016). Advanced Energy Materials. Retrieved from [Link]

Sources

- 1. Re-assessing viologens for modern bio-electrocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.mpg.de [pure.mpg.de]

- 3. Bio-electrocatalytic Alkene Reduction Using Ene-Reductases with Methyl Viologen as Electron Mediator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural investigation of interactions between halogenated flavonoids and the lipid membrane along with their role as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocol for live imaging of intracellular nanoscale structures using atomic force microscopy with nanoneedle probes - PMC [pmc.ncbi.nlm.nih.gov]

"physicochemical characteristics of long-chain viologens"

An In-depth Technical Guide to the Physicochemical Characteristics of Long-Chain Viologens

This guide provides a comprehensive exploration of the core physicochemical characteristics of long-chain viologens, tailored for researchers, scientists, and drug development professionals. Our focus will be on the synthesis, electrochemical behavior, and self-assembly of these fascinating molecules, underpinned by field-proven insights and detailed experimental protocols.

Introduction: The Allure of Long-Chain Viologens

Viologens, formally known as 1,1'-disubstituted-4,4'-bipyridinium salts, are a class of organic redox-active compounds that have garnered significant attention for their versatile applications in electrochromic devices, molecular machines, and energy storage.[1][2][3] The introduction of long alkyl chains as substituents on the nitrogen atoms imparts unique physicochemical properties, including self-assembly and altered electrochemical behavior, which are the focal points of this guide. These long-chain derivatives bridge the gap between molecular and supramolecular chemistry, offering a rich landscape for scientific exploration and technological innovation.[4][5]

The fundamental attraction of viologens lies in their ability to exist in three stable redox states: a dication (V²⁺), a radical cation (V⁺•), and a neutral species (V⁰).[6] The transition between these states is accompanied by distinct color changes, a phenomenon known as electrochromism.[7][8][9] The presence of long alkyl chains significantly influences these properties, primarily through promoting aggregation and dimerization of the radical cations, which in turn affects the observed color and electrochemical stability.[4][10]

Synthesis of Long-Chain Viologens

The synthesis of long-chain viologens is typically a straightforward process involving the quaternization of 4,4'-bipyridine. The general approach is a Menshutkin-type reaction where 4,4'-bipyridine is reacted with an appropriate long-chain alkyl halide.[5]

General Synthetic Strategy

The core reaction involves the nucleophilic attack of the nitrogen atoms of the 4,4'-bipyridine on the electrophilic carbon of the alkyl halide. This can be performed in a single step for symmetrical viologens or in a two-step process for unsymmetrical derivatives.

Caption: General synthetic scheme for long-chain viologens.

Detailed Experimental Protocol: Synthesis of 1,1'-Dioctyl-4,4'-bipyridinium Dibromide

This protocol describes a representative synthesis of a symmetric long-chain viologen.

Materials:

-

4,4'-Bipyridine

-

1-Bromooctane

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve 1.0 g of 4,4'-bipyridine in 20 mL of anhydrous DMF.

-

Add a stoichiometric excess (e.g., 2.5 equivalents) of 1-bromooctane to the solution.

-

Attach a reflux condenser and heat the reaction mixture to 120°C with stirring for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Precipitate the product by adding the reaction mixture dropwise to a vigorously stirred beaker of diethyl ether.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid product with several portions of diethyl ether to remove unreacted starting materials.

-

Dry the product under vacuum to yield the desired 1,1'-dioctyl-4,4'-bipyridinium dibromide.

-

Characterize the final product using NMR spectroscopy and mass spectrometry.

Electrochemical Characteristics

The electrochemical behavior of long-chain viologens is central to their functionality. Cyclic voltammetry (CV) is the primary technique used to investigate their redox properties.

Redox Behavior

Long-chain viologens typically exhibit two reversible one-electron reduction processes.[6]

V²⁺ (colorless/pale yellow) + e⁻ ⇌ V⁺• (colored radical cation) V⁺• + e⁻ ⇌ V⁰ (colored/colorless neutral species)

The formal potentials (E°') of these redox couples are influenced by the length of the alkyl chains and the solvent environment.[6] Longer alkyl chains can lead to shifts in the reduction potentials due to altered solvation and electronic effects.

| Viologen Derivative | First Reduction Potential (E°'₁) vs. Ag/AgCl | Second Reduction Potential (E°'₂) vs. Ag/AgCl | Solvent |

| Methyl Viologen | -0.69 V | -1.10 V | Aqueous |

| Heptyl Viologen | -0.54 V | -0.95 V | Aqueous |

| Dodecyl Viologen | -0.48 V | -0.91 V | Acetonitrile |

Note: These values are illustrative and can vary based on experimental conditions.

Electron Transfer Kinetics

The kinetics of electron transfer can be influenced by the long alkyl chains. In some cases, the formation of self-assembled monolayers or aggregates on the electrode surface can affect the rate of electron transfer.[11] The heterogeneous electron transfer rate constant (k⁰) can be determined from cyclic voltammetry data using methods such as the Nicholson method.

Experimental Protocol: Cyclic Voltammetry of a Long-Chain Viologen

Apparatus:

-

Potentiostat

-

Three-electrode cell (working electrode: glassy carbon or ITO-coated glass; reference electrode: Ag/AgCl; counter electrode: platinum wire)

-

Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile)

-

Long-chain viologen sample

Procedure:

-

Prepare a solution of the long-chain viologen (e.g., 1 mM) in the electrolyte solution.

-

Assemble the three-electrode cell with the prepared solution.

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

-

Perform a cyclic voltammetry scan over a potential range that encompasses the two reduction waves of the viologen (e.g., from 0 V to -1.5 V vs. Ag/AgCl).

-

Vary the scan rate (e.g., from 20 mV/s to 200 mV/s) to investigate the reversibility and kinetics of the redox processes.

-

Analyze the resulting voltammograms to determine the peak potentials, peak currents, and assess the reversibility of the electron transfer steps.

Caption: Workflow for cyclic voltammetry analysis.

Aggregation and Self-Assembly

A hallmark of long-chain viologens is their propensity to self-assemble in solution, driven by hydrophobic interactions between the alkyl chains. This leads to the formation of various aggregates, including micelles and dimers of the radical cation.[4][10][12]

Dimerization of Radical Cations

Upon one-electron reduction, the resulting viologen radical cations (V⁺•) can form π-dimers, [(V⁺•)₂].[4][13][14] This dimerization is particularly favored for long-chain viologens in aqueous solutions.[4] The formation of the dimer is characterized by a distinct change in the absorption spectrum, often leading to a color shift from blue (monomer) to crimson or purple (dimer).[7][9]

The equilibrium between the monomeric and dimeric radical cations can be represented as:

2 V⁺• ⇌ [(V⁺•)₂]

The dimerization constant (K_D) is a measure of the stability of the dimer and is significantly influenced by the length of the alkyl chains and the solvent.[4]

Micelle Formation

Similar to surfactants, long-chain viologens can form micelles in aqueous solution above a certain critical micelle concentration (CMC).[15][16][17] The hydrophobic alkyl chains form the core of the micelle, while the charged bipyridinium head groups are exposed to the aqueous environment. Micellization can have a profound impact on the electrochemical and spectroscopic properties of the viologens.

Experimental Protocol: UV-Vis Spectroelectrochemistry to Study Radical Dimerization

This technique combines UV-Vis spectroscopy with electrochemistry to monitor the spectral changes that occur upon reduction of the viologen.

Apparatus:

-

Spectroelectrochemical cell (optically transparent thin-layer electrode cell)

-

Potentiostat

-

UV-Vis Spectrophotometer

-

Fiber optic cables to connect the spectrophotometer to the cell

Procedure:

-

Fill the spectroelectrochemical cell with a solution of the long-chain viologen in an appropriate electrolyte.

-

Record the UV-Vis spectrum of the viologen dication (V²⁺) at the open-circuit potential.

-

Apply a potential corresponding to the first reduction wave (formation of V⁺•) and hold it constant.

-

Record the UV-Vis spectra at different time intervals as the reduction proceeds and the color develops.

-

Observe the appearance of new absorption bands corresponding to the monomeric radical cation and, if present, the dimer.

-

By analyzing the concentration dependence of the spectra, the dimerization constant can be estimated.

Caption: Experimental workflow for spectroelectrochemical analysis.

Conclusion and Future Outlook

The physicochemical characteristics of long-chain viologens are a rich and multifaceted area of study. Their unique combination of redox activity and self-assembly behavior makes them highly attractive for a range of applications. Future research will likely focus on the rational design of new long-chain viologen derivatives with tailored properties for specific applications, such as in advanced energy storage systems, smart windows, and biocompatible redox mediators. The continued development of advanced characterization techniques will further unravel the intricate relationship between molecular structure and macroscopic function in these fascinating systems.

References

- Kaifer, A. E. (2002). Unusual electrochemical properties of unsymmetric viologen dendrimers. Journal of the American Chemical Society, 124(32), 9358-9.

- He, J., et al. (2019).

- Serpone, N., et al. (1986). Electron transfer and dimerization of viologen radicals on colloidal TiO2. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases.

- Park, J. W., et al. (1993). Facile Dimerization of Viologen Radical Cations Covalently Bonded to β-Cyclodextrin and Suppression of the Dimerization by β-Cyclodextrin and Amphiphiles. The Journal of Physical Chemistry.

- Kim, K., et al. The Electrochemistry of Viologens with Various Alkyl Substituents and The Dimerization of Their 1e- Reduced Species in the Absence and Presence of Various Cyclodextrins. Electrochemical Society Meeting Abstracts.

- Yu, S. (2024).

- Gadgil, B., et al. (2015). ESR/UV-Vis-NIR spectroelectrochemical study and electrochromic contrast enhancement of a polythiophene derivative bearing a pendant viologen. RSC Publishing.

- Khan, A. A., et al. (2016). Kinetics of Dimerization of the Reduced Products of Methyl Viologen Dication. Journal of The Chemical Society of Pakistan.

- Zhou, Y., et al. (2025). Synthesis of Viologens with Extended π−Conjugation and Their Photochromic Behavior on Near-IR Absorption.

- Zhang, J., et al. (2017). Fluorescent and photochromic bifunctional molecular switch based on a stable crystalline metal-viologen complex.

- Park, J. W., et al. (1996). UV-vis-NIR and Raman spectroelectrochemical studies on viologen cation radicals: Evidence for the presence of various types of aggregate species. Ewha Womans University Repository.

- Bhowmik, P. K., et al. (2021). Molecular design of viologens to exhibit low-order liquid-crystalline phases. Journal of Molecular Liquids.

- Ayme, J.-F., et al. (2025). Reversible dimerization of viologen radicals covalently linked to a calixarene platform : Experimental and theoretical aspect.

- Gadgil, B., et al. (2015). ESR/UV-Vis-NIR spectroelectrochemical study and electrochromic contrast enhancement of a polythiophene derivative bearing a pendant viologen. RSC Publishing.

- Abdullah, A. M., et al. (2020).

- Wang, C., et al. (2025). Electrochromism and electrochromic devices of new extended viologen derivatives with various substituent benzene.

- Striepe, L., & Baumgartner, T. (2017). Viologens and Their Application as Functional Materials. Chemistry – A European Journal, 23(67), 16924–16940.

- Hartl, F., et al. (1996). Synthesis, electrochemistry, and spectroelectrochemistry of a metalloporphyrin–viologen donor–acceptor diad. Journal of the Chemical Society, Dalton Transactions.

- Tahara, H., et al. (2023). Redox Behavior and Electrochromism of a Viologen-Based Molten Poly(ionic liquid). MDPI.

- Li, Z., et al. (2024). Electron transport kinetics for viologen-containing polypeptides with varying side group linker spacing.

- Zhang, Y., et al. (2021). Reversible Switching of Molecular Conductance in Viologens is Controlled by the Electrochemical Environment. Schroeder Group.

- Monk, P. M. S., Mortimer, R. J., & Rosseinsky, D. R. (2019).

- Gadgil, B. (2016). VIOLOGEN BASED ELECTROACTIVE POLYMERS AND COMPOSITES FOR DURABLE ELECTROCHROMIC SYSTEMS. UTUPub.

- Zhang, J., et al. (2018). Supramolecular radical polymers self-assembled from the stacking of radical cations of rod-like viologen di- and trimers. Organic Chemistry Frontiers.

- Cotton, T. M., et al. (1982). Surface Raman spectroscopy of the three redox forms of methylviologen.

- Zhuang, X., et al. (2017).

- Zhang, J., et al. (2020). Viologen derivatives with extended π-conjugation structures: From supra-/molecular building blocks to organic porous materials.

- Zhang, Y., et al. (2021). Synthesis route of the viologen compounds with different alkyl chains...

- Park, J. W., et al. (1995). Electrochemical behavior of viologens with long alkyl chains depending on their concentrations and the concentration of micelles and cyclodextrins. Ewha Womans University Repository.

- Raghunathan, R., et al. (2020). Viologens: a versatile organic molecule for energy storage applications.

- He, J., et al. (2019). (PDF) Viologen-Based Electrochromic Materials: From Small Molecules, Polymers and Composites to Their Applications.

- Wang, Y., et al. (2023). An overview of electrochromic devices with electrolytes containing viologens.

- Monk, P. M. S. (1998). The Viologens: Physicochemical Properties, Synthesis and Applications of the Salts of 4,4'-Bipyridine. Wiley.

- Fiedler, J., et al. (2025). Redox behaviour of some asymmetrically substituted viologens and an alkyl bridged bis-viologen in non-aqueous solvents: a voltammetric and spectroscopic investigation.

- Tahara, H., et al. (2025). Redox Behavior and Electrochromism of a Viologen-Based Molten Poly(ionic liquid). MDPI.

- Monk, P. M. S. (2001). The Viologens: Physicochemical Properties, Synthesis and Applications of the Salts of 4,4'-Bipyridine. Semantic Scholar.

- Kvarnström, C., et al. (2010). Polyviologen synthesis by self-assembly assisted grafting. RSC Publishing.

- Geng, F., et al. (2018). Micellization of long-chain ionic liquids in deep eutectic solvents. RSC Publishing.

- Zhang, J., et al. (2016). (A) Representation of self-assembly of methyl viologen 44 as first...

- Ayme, J.-F., et al. (2025). Reversible Self-assembly of a Viologen-based Supramolecular Gel Network under Electrochemical Control. PubMed.

- Geng, F., et al. (2010). Micelle formation of long-chain imidazolium ionic liquids in aqueous solution measured by isothermal titration microcalorimetry.

- Sevov, C. S., et al. (2025).

Sources

- 1. Sci-Hub. Viologens and Their Application as Functional Materials / Chemistry – A European Journal, 2017 [sci-hub.st]

- 2. Viologen-inspired functional materials: synthetic strategies and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 3. Viologens: a versatile organic molecule for energy storage applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Molecular design of viologens to exhibit low-order liquid-crystalline phases - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01126J [pubs.rsc.org]

- 6. Re-assessing viologens for modern bio-electrocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. globethesis.com [globethesis.com]

- 9. books.rsc.org [books.rsc.org]

- 10. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 11. Electron transport kinetics for viologen-containing polypeptides with varying side group linker spacing - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D4TA06766E [pubs.rsc.org]

- 12. Electron transfer and dimerization of viologen radicals on colloidal TiO2 - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 13. jcsp.org.pk [jcsp.org.pk]

- 14. researchgate.net [researchgate.net]

- 15. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 16. Micellization of long-chain ionic liquids in deep eutectic solvents - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 17. Scholars@Duke publication: Micelle formation of long-chain imidazolium ionic liquids in aqueous solution measured by isothermal titration microcalorimetry [scholars.duke.edu]

An In-Depth Technical Guide to 1,1'-Dioctadecyl-4,4'-bipyridinium dibromide

CAS Number: 90179-58-1 Synonyms: Octadecyl Viologen Dibromide

Executive Summary

This technical guide provides a comprehensive overview of 1,1'-dioctadecyl-4,4'-bipyridinium dibromide, a symmetrical, long-chain viologen derivative. This document is intended for researchers, chemists, and drug development professionals interested in the unique physicochemical properties and applications of this amphiphilic molecule. We will delve into its synthesis, core mechanisms of action, and established applications, with a particular focus on its role as a cationic lipid in gene delivery systems. Furthermore, this guide furnishes detailed experimental protocols for its characterization and application, ensuring scientific integrity and enabling practical implementation in a laboratory setting.

Introduction: The Viologen Family and the Significance of Long Alkyl Chains

Viologens are a class of organic compounds derived from 4,4'-bipyridine, known for their remarkable electrochromic properties and redox activity.[1] The core bipyridinium structure can undergo reversible reduction to form intensely colored radical cations and neutral species, a property that has been harnessed in applications ranging from smart windows to aqueous redox flow batteries.[1]

1,1'-Dioctadecyl-4,4'-bipyridinium dibromide, also known as Octadecyl Viologen, distinguishes itself through the presence of two long, C18 (octadecyl) alkyl chains symmetrically attached to the nitrogen atoms of the bipyridine core.[2] These long, hydrophobic tails impart a strong amphiphilic character to the molecule, enabling it to self-assemble in aqueous solutions and interact with lipid membranes. This feature is pivotal for its primary application in the biomedical field as a synthetic cationic lipid for non-viral gene delivery. The structure of the hydrophobic domain is a critical factor in the transfection activity of cationic lipids, influencing the stability of liposomes, their ability to protect nucleic acids, and facilitate endosomal escape.[3]

Physicochemical Properties and Characterization

The physical and chemical properties of 1,1'-dioctadecyl-4,4'-bipyridinium dibromide are fundamental to its function. Its amphiphilicity, cationic charge, and redox activity dictate its behavior in both biological and material science contexts.

Key Properties

A summary of the compound's key quantitative data is presented below.

| Property | Value | Reference |

| CAS Number | 90179-58-1 | [2][4] |

| Molecular Formula | C₄₆H₈₂Br₂N₂ | [2][4] |

| Molecular Weight | 822.96 g/mol | [2][4] |

| Appearance | Yellow powder or chunks | [5] |

| Melting Point | 210 - 220 °C (decomposes) | [4][5] |

| Purity | ≥97% | [4] |

| Solubility | Soluble in organic solvents like chloroform. Forms dispersions in water. | |

| Storage | Store at room temperature. Stable under standard conditions. | [4][6] |

Structural and Spectroscopic Characterization

Verifying the identity and purity of 1,1'-dioctadecyl-4,4'-bipyridinium dibromide is crucial. Standard analytical techniques are employed for its characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the molecular structure. Key expected signals include peaks corresponding to the aromatic protons on the bipyridinium core, the α-methylene protons adjacent to the pyridinium nitrogens (shifted downfield), the long aliphatic chain protons, and the terminal methyl groups.[7][8]

-

UV-Visible (UV-Vis) Spectroscopy: In its dicationic (oxidized) state, the compound typically shows strong absorbance in the UV region around 260 nm.[9] Upon electrochemical or chemical reduction to its radical cation state, a characteristic intense color appears with new, strong absorption bands in the visible region.

-

Mass Spectrometry (MS): ESI-MS can be used to confirm the molecular weight of the cationic portion of the molecule (C₄₆H₈₂N₂²⁺).[7]

Synthesis and Purification

The synthesis of symmetrical N,N'-disubstituted viologens is typically a straightforward nucleophilic substitution reaction.[1][10] The process involves the quaternization of the nitrogen atoms of 4,4'-bipyridine with a suitable alkyl halide.

Representative Synthesis Workflow

The synthesis of 1,1'-dioctadecyl-4,4'-bipyridinium dibromide is achieved by reacting 4,4'-bipyridine with two equivalents of 1-bromooctadecane.

Caption: General workflow for the synthesis of 1,1'-dioctadecyl-4,4'-bipyridinium dibromide.

Protocol: Synthesis of Octadecyl Viologen

Causality: A high-boiling polar aprotic solvent like DMF or acetonitrile is chosen to ensure the reactants remain in solution at elevated temperatures, facilitating the Sₙ2 reaction. The reaction is heated to overcome the activation energy for the quaternization of the pyridine nitrogens. An inert atmosphere prevents potential side reactions. The product often precipitates from the reaction mixture upon cooling due to its lower solubility compared to the starting materials, which provides a convenient initial purification step. Washing with less polar organic solvents like acetone or ether removes unreacted starting materials.

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 4,4'-bipyridine in anhydrous acetonitrile.

-

Add 2.2 equivalents of 1-bromooctadecane to the solution.

-

Place the flask under an inert atmosphere (e.g., nitrogen).

-

Heat the reaction mixture to reflux and maintain for 24-48 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, allow the mixture to cool to room temperature. The product will typically precipitate as a solid.

-

Collect the solid by vacuum filtration.

-

Wash the collected solid sequentially with cold acetonitrile and diethyl ether to remove unreacted starting materials.

-

Dry the resulting yellow powder under vacuum to yield the final product.

Core Applications and Mechanisms of Action

The unique amphiphilic and cationic nature of this viologen derivative makes it a versatile tool in several advanced applications.[5]

Gene and Drug Delivery

The most prominent application is as a synthetic cationic lipid for the non-viral delivery of nucleic acids (e.g., plasmid DNA, siRNA).[11]

Mechanism of Action: The process relies on the electrostatic self-assembly of the positively charged viologen headgroups with the negatively charged phosphate backbone of nucleic acids.[12][13]

-

Complex Formation (Lipoplex): The cationic lipid is first formulated into liposomes, often with a neutral helper lipid like DOPE (1,2-dioleoyl-sn-glycero-3-phosphatidylethanolamine), which aids in membrane fusion and endosomal escape.[13][14] When mixed with DNA or RNA, these cationic liposomes spontaneously form condensed, stable complexes called lipoplexes.[14]

-

Cellular Association: The net positive charge of the lipoplex facilitates its association with the negatively charged proteoglycans on the surface of the cell membrane.[13]

-

Internalization: The lipoplex is internalized by the cell, primarily through endocytosis.[12]

-

Endosomal Escape: This is a critical, rate-limiting step. The cationic lipid is thought to interact with anionic lipids in the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid cargo into the cytoplasm.

-

Nuclear Entry & Expression: For DNA, it must then be translocated to the nucleus for transcription and subsequent protein expression.[12]

Caption: Mechanism of cationic lipid-mediated gene delivery.

Electrochromism and Nanotechnology

Like other viologens, the dioctadecyl derivative possesses redox-driven electrochromic properties.[1] While its long alkyl chains may hinder performance in traditional liquid-electrolyte devices, they make it an interesting candidate for self-assembled monolayers on electrode surfaces or as a component in nanomaterials.[5] The ability to form ordered structures on surfaces could be applied in the development of electrochemical sensors.[5]

Experimental Protocols

The following protocols are provided as validated starting points for the use and characterization of 1,1'-dioctadecyl-4,4'-bipyridinium dibromide.

Protocol: Formulation of Cationic Liposomes for Gene Delivery

This protocol describes the thin-film hydration method followed by extrusion, a common technique for producing unilamellar liposomes of a defined size.[15][16]

-

Self-Validating System: The protocol includes a final size-check using Dynamic Light Scattering (DLS) to validate the successful formation of nanoparticles within the desired size range. Consistent DLS results indicate a reproducible formulation process.

-

Lipid Preparation: Dissolve 1,1'-dioctadecyl-4,4'-bipyridinium dibromide and a neutral helper lipid (e.g., DOPE) in a 1:1 molar ratio in chloroform in a round-bottom flask.

-

Thin-Film Formation: Evaporate the chloroform using a rotary evaporator to form a thin, uniform lipid film on the flask wall. Further dry the film under high vacuum for at least 2 hours to remove residual solvent.

-

Hydration: Hydrate the lipid film by adding a sterile aqueous buffer (e.g., HEPES-buffered saline or sterile water) and vortexing. This process forms multilamellar vesicles (MLVs).

-

Sonication (Optional): Gently bath sonicate the MLV suspension for 2-5 minutes to aid in dispersion.

-

Extrusion: To create unilamellar vesicles of a uniform size, pass the MLV suspension through a polycarbonate membrane of a defined pore size (e.g., 100 nm) using a mini-extruder apparatus. This should be done at least 11-21 times.[16]

-

Sterilization: The final liposome solution can be sterilized by passing it through a 0.22 µm syringe filter.

-

Characterization: Determine the size distribution and zeta potential of the liposomes using Dynamic Light Scattering (DLS). A narrow size distribution (low polydispersity index) indicates a successful and uniform formulation.

Protocol: In Vitro Cell Transfection

This protocol provides a general workflow for transfecting cultured mammalian cells.[12]

-

Self-Validating System: The success of this protocol is validated by assaying for the expression of a reporter gene (e.g., GFP, luciferase). Positive expression confirms that the entire workflow—from lipoplex formation to cellular uptake and gene expression—was successful.

-

Cell Plating: The day before transfection, plate cells in a multi-well plate such that they reach 70-90% confluency at the time of transfection.

-

Lipoplex Formation:

-

In one sterile tube, dilute the desired amount of plasmid DNA (e.g., 1 µg per well for a 6-well plate) in serum-free cell culture medium.

-

In a separate sterile tube, dilute the cationic liposome suspension (prepared in Protocol 5.1) in serum-free medium. The optimal lipid:DNA ratio (e.g., 5:1 to 10:1 by weight) must be determined empirically.[17]

-

Combine the diluted DNA and diluted lipid solutions, mix gently, and incubate at room temperature for 15-30 minutes to allow lipoplexes to form.

-

-

Transfection:

-

Wash the cells once with phosphate-buffered saline (PBS).

-

Remove the medium from the cells and replace it with the lipoplex-containing medium.

-

Incubate the cells with the lipoplexes for 4-6 hours at 37°C.

-

-

Post-Transfection:

-

After the incubation period, add complete serum-containing medium to the wells. Alternatively, the lipoplex-containing medium can be removed and replaced with fresh complete medium.

-

Return the cells to the incubator.

-

-

Assay: Assay for transgene expression at 24-72 hours post-transfection. For a GFP reporter, this can be done via fluorescence microscopy. For a luciferase reporter, a luminometer is used.[17]

Protocol: Characterization by Cyclic Voltammetry (CV)

This protocol outlines the basic steps for analyzing the redox behavior of the viologen.

-

Self-Validating System: A reversible or quasi-reversible CV wave, where both oxidation and reduction peaks are visible and peak separation is close to the theoretical value (59/n mV, where n is the number of electrons), validates the electrochemical activity and stability of the compound under the tested conditions.[18]

-

Electrolyte Solution: Prepare a solution of the compound (e.g., 0.5-1.0 mM) in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).[19]

-

Electrochemical Cell: Assemble a three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.[19][20]

-

Degassing: Deoxygenate the solution by bubbling with inert gas (argon or nitrogen) for 15 minutes prior to the experiment.

-

Measurement: Scan the potential from a starting value where no reaction occurs (e.g., +0.2 V) to a negative potential sufficient to observe the two reduction waves of the viologen (e.g., -1.2 V) and back.

-

Analysis: Observe the voltammogram for two distinct reduction peaks (V²⁺ + e⁻ → V•⁺ and V•⁺ + e⁻ → V⁰) and their corresponding oxidation peaks on the reverse scan. The peak potentials provide information about the redox potentials of the compound.

Safety and Handling

Proper safety precautions are essential when handling this chemical.

| Hazard Type | GHS Classification | Precautionary Measures |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |

Data sourced from[4].

Always handle this compound in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion and Future Outlook

1,1'-dioctadecyl-4,4'-bipyridinium dibromide stands as a functionally versatile molecule at the intersection of materials science and biotechnology. Its well-defined amphiphilic structure makes it an effective cationic lipid for non-viral gene delivery, an area of continuous and intense research. Future work will likely focus on optimizing formulations by incorporating other lipids or targeting ligands to improve transfection efficiency and cell specificity, particularly for challenging primary cells and in vivo applications. Furthermore, its self-assembly properties and redox activity remain ripe for exploration in the fields of nanoelectronics and sensing, where the creation of ordered molecular layers on conductive surfaces is paramount.

References

-

Avanti Polar Lipids. (n.d.). Preparation of Cationic Liposomes & Transfection of Cells. Retrieved from [Link]

- Keller, M., et al. (2003). Novel pyridinium surfactants for efficient, nontoxic in vitro gene delivery. PNAS, 100(26), 15345-15350.

- La Barbera, G., et al. (2007). Cationic Liposomes for Gene Transfection. Current Pharmaceutical Design, 13(33), 3451-3459.

-

ResearchGate. (n.d.). Cyclic voltammetry data for 1 and 4. Retrieved from [Link]

-

ResearchGate. (n.d.). Characterization of the viologen-arranged molecules. (a) 1H NMR spectra. Retrieved from [Link]

- Dass, C. R., & Choong, P. F. (2006). Liposomes containing cationic dimethyl dioctadecyl ammonium bromide: formulation, quality control, and lipofection efficiency. Journal of Liposome Research, 16(4), 333-343.

- Brizga, D., et al. (2016). Studies of Preparation and Stability of Liposomes Formed by 1,1'-[(3,5-didodeciloxycarbonyl-4-phenyl-1,4-dihydropyridine-2,6-diil)-dimethylen]Bispyridinium Dibromide.

- Blackmon, K. P. (2009). Bridged bis-bipyridinium-based amphiphiles for template-directed self-assembly.

-

Nano-enabled Medicine & Cosmetics T-REST. (n.d.). Laboratory 4 – Liposomes. Retrieved from [Link]

-

iGEM Nanobiotec_dD 2013. (n.d.). Liposomes: Protocol. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectra recorded for the viologens (1.0 mM) in 0.1 M NaCl in D2O. Retrieved from [Link]

- Ashcroft, M. R., & Hoffmann, H. M. R. (1978). BICYCLIC KETONES FOR THE SYNTHESIS OF TROPINOIDS: 2α,4α-DIMETHYL-8-OXABICYCLO[3.2.1]OCT-6-EN-3-ONE. Organic Syntheses, 58, 17.

- Zhang, S., et al. (2011). Transfection efficiency of cationic lipids with different hydrophobic domains in gene delivery. International Journal of Molecular Sciences, 12(1), 537-551.

- Mészáros, T., et al. (2016). Lipid-based Transfection Reagents Exhibit Cryo-induced Increase in Transfection Efficiency. Molecular Therapy - Nucleic Acids, 5, e290.

- Lee, H., et al. (2017).

- Wang, C., et al. (2018). Viologen-Based Electrochromic Materials: From Small Molecules, Polymers and Composites to Their Applications.

-

Supporting Information for "Viologen-Assisted Adhesion of Perovskite Nanocrystals on Electron-Accepting Surfaces". (n.d.). DOI Resolution. Retrieved from [Link]

-

University of Regensburg. (n.d.). B II – 4 - Cyclic Voltammetry. Retrieved from [Link]

- Wilson, J. T., et al. (2022). In vivo assessment of triazine lipid nanoparticles as transfection agents for plasmid DNA. Molecular Therapy - Methods & Clinical Development, 25, 363-373.

-

ResearchGate. (n.d.). UV-Vis spectra of 2.4 mM (A) viologen precursor, (B) G2-V2+ and (C) G4-V2+. Retrieved from [Link]

-

ResearchGate. (n.d.). Top left; benzyl viologen structure with ¹H NMR assignments. Retrieved from [Link]

-

ResearchGate. (n.d.). Cyclic voltammetry of compounds 1a (a) and 2a (b) versus Ag/AgCl. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis route of the viologen compounds with different alkyl chains. Retrieved from [Link]

- Hester, R. E., & Williams, K. P. J. (1981). Vibrational analysis of methylviologen. The Journal of Physical Chemistry, 85(11), 1509–1515.

- Lee, C. T., et al. (2007). Effect of light on self-assembly of aqueous mixtures of sodium dodecyl sulfate and a cationic, bolaform surfactant containing azobenzene. Langmuir, 23(10), 5435-5443.

-

LibreTexts Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

- Fields, G. B., et al. (2007). Self-assembly of model DNA-binding peptide amphiphiles. Biopolymers, 88(4), 499-510.

Sources

- 1. Viologen-Based Electrochromic Materials: From Small Molecules, Polymers and Composites to Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. 1,1′-ジオクタデシル-4,4′-ジピリジニウムジブロミド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 1 1'-DIOCTADECYL-4 4'-BIPYRIDINIUM | 90179-58-1 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. Cationic Lipid Transfection | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. Transfection Guide | Overview of Transfection Methods | Promega [worldwide.promega.com]

- 14. Cationic liposomes for gene transfection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ableweb.org [ableweb.org]

- 16. Liposomes: Protocol [inanobotdresden.github.io]

- 17. Choosing the Right Transfection Reagent for Optimal Efficiency [promega.com]

- 18. pcprakt.userpage.fu-berlin.de [pcprakt.userpage.fu-berlin.de]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectral Analysis of Octadecyl Viologen

Introduction

Octadecyl viologen (OV), a member of the viologen family (N,N'-disubstituted-4,4'-bipyridinium salts), is a fascinating organic molecule characterized by its long alkyl chain and robust redox activity.[1][2] This amphiphilic nature allows for the formation of organized molecular assemblies, such as Langmuir-Blodgett films and monolayers at interfaces, making it a subject of intense research.[3][4][5][6] The core of its utility lies in its ability to exist in three distinct and reversible redox states: the dicationic oxidized state (OV²⁺), a radical cation (OV⁺•), and a neutral species (OV⁰).[1][7][8] Each of these states possesses unique spectral properties, which can be harnessed for applications ranging from electrochromic devices and molecular electronics to bio-electrocatalysis.[2][9][10]

This guide provides a comprehensive technical overview of the spectral analysis of octadecyl viologen, designed for researchers, scientists, and drug development professionals. We will delve into the key spectroscopic techniques employed to characterize its various forms, explaining the causality behind experimental choices and providing field-proven insights into the interpretation of the resulting data.

The Significance of Octadecyl Viologen's Redox States

The defining characteristic of viologens is their ability to undergo two successive one-electron reductions.[2] This process is visually striking, as the colorless dicationic form transforms into a colored radical cation and then to another colored or colorless neutral species.[7][10] This electrochromism is the foundation of many of its applications.[11][12] Understanding the spectral signatures of each redox state is paramount for elucidating reaction mechanisms, monitoring redox transitions, and designing novel molecular systems.

The three redox states can be represented as follows:

Caption: Reversible one-electron reduction steps of octadecyl viologen.

I. UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy is a cornerstone technique for the analysis of octadecyl viologen, as it directly probes the electronic transitions that are altered during redox switching.[13][14] The distinct absorption spectra of the dication, radical cation, and neutral forms allow for their unambiguous identification and quantification.

A. Principles and Experimental Causality

The UV-Vis absorption of viologens is governed by π-π* transitions within the bipyridinium system. The extent of conjugation and the electronic structure change dramatically with the redox state, leading to significant shifts in the absorption maxima (λmax).

-

OV²⁺ (Dicationic State): In its oxidized form, the bipyridinium core has a more limited conjugated system. Consequently, it primarily absorbs in the UV region, appearing colorless or pale yellow in solution.[15]

-

OV⁺• (Radical Cation State): Upon one-electron reduction, a radical cation is formed. This species has an extended π-system due to the presence of the unpaired electron, resulting in strong absorption in the visible region.[10] The exact color and λmax can be influenced by the solvent and the nature of the substituents.[10]

-

OV⁰ (Neutral State): The two-electron reduced neutral species also exhibits distinct absorption characteristics, which can differ significantly from the radical cation.